molecular formula C26H25N3O3 B609763 Orelabrutinib CAS No. 1655504-04-3

Orelabrutinib

Cat. No. B609763
M. Wt: 427.504
InChI Key: MZPVEMOYADUARK-UHFFFAOYSA-N
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Description

Orelabrutinib is an orally administered, potent, irreversible, and highly selective Bruton’s Tyrosine Kinase (BTK) inhibitor . It has been used in the treatment of B cell malignancies and autoimmune diseases . It has been approved in China for the treatment of patients with mantle cell lymphoma (MCL) or chronic lymphocytic leukaemia (CLL)/small lymphocytic lymphoma (SLL), who have received at least one treatment in the past .


Molecular Structure Analysis

Orelabrutinib has the chemical formula C26H25N3O3 and a molecular weight of 427.504 .

Scientific Research Applications

  • Treatment of B Cell Malignancies :

    • Orelabrutinib has been approved in China for treating mantle cell lymphoma (MCL) and chronic lymphocytic leukemia (CLL)/small lymphocytic lymphoma (SLL) in patients who have received at least one prior treatment (Dhillon, 2021).
    • In a study involving 80 Chinese patients with relapsed or refractory CLL/SLL, orelabrutinib exhibited a high overall response rate and significant progression-free survival, with most adverse events being of low grade (Xu et al., 2023).
    • Another study confirmed the efficacy and safety of orelabrutinib monotherapy in patients with relapsed or refractory CLL/SLL, highlighting its potential as a superior treatment option compared to other BTK inhibitors (Xu et al., 2021).
  • Combination Therapy in Primary Central Nervous System Lymphoma :

    • Orelabrutinib combined with lenalidomide and immunochemotherapy showed effectiveness and tolerability in relapsed/refractory primary central nervous system lymphoma (PCNSL) patients. This combination therapy led to high response rates and was associated with genomic sequencing results (Yang et al., 2022).
  • Pharmacokinetics Research :

    • A study developed a method for determining orelabrutinib levels in rat plasma, which is crucial for understanding its pharmacokinetics and optimizing its clinical use (Liu et al., 2022).
  • Treatment of Systemic Lupus Erythematosus (SLE) :

    • Orelabrutinib has been explored as a treatment for SLE, showing safety and preliminary efficacy in a phase Ib/IIa dose-finding study, suggesting its potential for larger and longer trials in this area (Li et al., 2022).
  • Other Applications :

    • Orelabrutinib has been evaluated for other conditions such as Waldenstrom's Macroglobulinemia, showing substantial efficacy and a favorable safety profile (Zhou et al., 2021).
    • It has also been investigated for its role in improving CART19 cell therapy by modulating the immune system (Luo et al., 2022).

Safety And Hazards

Orelabrutinib has shown a favorable safety profile in patients with r/r MCL . The most common adverse events (AEs) were thrombocytopenia, upper respiratory tract infection, and neutropenia . Grade ≥3 AEs were infrequent and most commonly included thrombocytopenia, neutropenia, and anemia . No significant adverse events like atrial fibrillation/flutter or secondary malignancies were reported .

Future Directions

Orelabrutinib has shown promise in treating multiple sclerosis by reducing brain lesions . Further clinical development of Orelabrutinib for various indications is underway in the USA and China .

properties

IUPAC Name

2-(4-phenoxyphenyl)-6-(1-prop-2-enoylpiperidin-4-yl)pyridine-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H25N3O3/c1-2-24(30)29-16-14-18(15-17-29)23-13-12-22(26(27)31)25(28-23)19-8-10-21(11-9-19)32-20-6-4-3-5-7-20/h2-13,18H,1,14-17H2,(H2,27,31)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MZPVEMOYADUARK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)N1CCC(CC1)C2=NC(=C(C=C2)C(=O)N)C3=CC=C(C=C3)OC4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H25N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

427.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Orelabrutinib

CAS RN

1655504-04-3
Record name Orelabrutinib [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1655504043
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Orelabrutinib
Source DrugBank
URL https://www.drugbank.ca/drugs/DB16272
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name ORELABRUTINIB
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WJA5UO9E10
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Citations

For This Compound
418
Citations
S Dhillon - Drugs, 2021 - Springer
… Clinical development of orelabrutinib for various indications is … development of orelabrutinib leading to this first approval. … of orelabrutinib to a significant extent; therefore, orelabrutinib …
Number of citations: 77 link.springer.com
B Zhang, R Zhao, R Liang, Y Gao, R Liu, X Chen, Z Lu… - Cancer Research, 2020 - AACR
… 1 μM against a panel of 456 kinases, orelabrutinib only targeted BTK with > 90% inhibition … BMX, demonstrating orelabrutinib's superior kinase selectivity. In addition, orelabrutinib has a …
Number of citations: 25 aacrjournals.org
D Gu, J Li, Y Miao - Expert Opinion on Pharmacotherapy, 2022 - Taylor & Francis
… current clinical trials exploring orelabrutinib monotherapy or orelabrutinib-based combination … Pharmacodynamics, pharmacokinetics, clinical efficacy and safety of orelabrutinib are also …
Number of citations: 5 www.tandfonline.com
T Yu, L Wang, X Ni, Y Hou, X Liu, M Hou - Blood, 2021 - Elsevier
… by orelabrutinib at 1μM,but there was no statistical difference. Orelabrutinib significantly … , CD86, was also found to be inhibited by orelabrutinib at 100nM and 1μM. The number of …
Number of citations: 9 www.sciencedirect.com
JJ Wu, WH Wang, M Dong, SS Ma, XD Zhang… - Investigational New …, 2022 - Springer
… orelabrutinib can achieve sustained BTK occupancy within 24 h [11]. A phase II study of orelabrutinib … Orelabrutinib also had promising results in relapsed/refractory CLL/SLL in our prior …
Number of citations: 13 link.springer.com
W Xu, K Zhou, T Wang, S Yang, L Liu… - American Journal of …, 2023 - Wiley Online Library
… Orelabrutinib also revealed substantial response in patients with high prognostic risks: … receiving orelabrutinib after almost a 3-year follow-up. In conclusion, Orelabrutinib demonstrated …
Number of citations: 10 onlinelibrary.wiley.com
X Cao, J **, C Fu, S Yi, W Zhao, Z Sun, W Yang… - …, 2022 - thelancet.com
… the efficacy and safety of orelabrutinib in patients with relapsed … Orelabrutinib has been previously approved to treat patients … Here we report the efficacy and safety of orelabrutinib in …
Number of citations: 13 www.thelancet.com
W Xu, Y Song, Z Li, S Yang, L Liu, Y Hu, W Zhang… - Blood, 2019 - Elsevier
… Orelabrutinib) demonstrated favorable pharmacokinetic and pharmacodynamic properties for Orelabrutinib… In this presentation, we will report results from clinical study of Orelabrutinib in …
Number of citations: 19 www.sciencedirect.com
Y Song, W Xu, Y Song, L Liu, S Lin, Z Li, T Liu, S Yi… - Blood, 2020 - Elsevier
… Here we present the safety profile of orelabrutinib … orelabrutinib monotherapy studies were pooled and analyzed. All pts have been treated with at least one dose of oral orelabrutinib at …
Number of citations: 13 www.sciencedirect.com
Y Song, Y Song, L Liu, M Zhang, Z Li, C Ji, W Xu, T Liu… - Blood, 2019 - Elsevier
… the clinical results of orelabrutinib in Chinese patients with r/r … Conclusion: Orelabrutinib is safe and well tolerated with no … Orelabrutinib is efficacious to treat patients with r/r MCL. The …
Number of citations: 30 www.sciencedirect.com

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